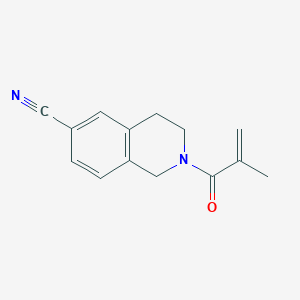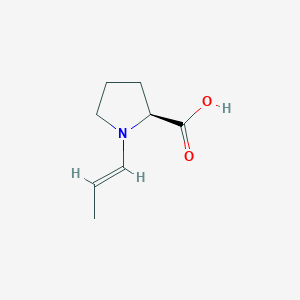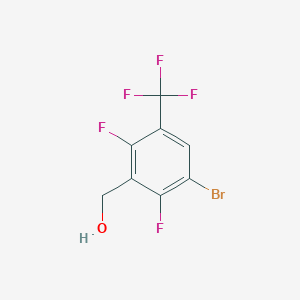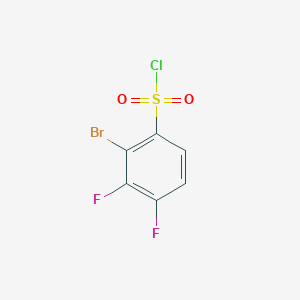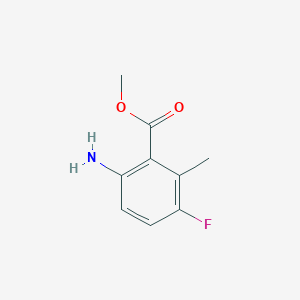
Methyl 6-amino-3-fluoro-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-amino-3-fluoro-2-methylbenzoate is an organic compound with the molecular formula C(_9)H(_10)FNO(_2) It is a derivative of benzoic acid, featuring a methyl ester group, an amino group, and a fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Aromatic Substitution: : One common method for synthesizing Methyl 6-amino-3-fluoro-2-methylbenzoate involves the aromatic substitution of a fluorine atom onto a pre-existing benzoate structure. This can be achieved through electrophilic aromatic substitution reactions using fluorinating agents such as Selectfluor.
-
Amination: : The introduction of the amino group can be accomplished through nucleophilic aromatic substitution. This typically involves the reaction of a nitrobenzoate precursor with reducing agents like tin(II) chloride (SnCl(_2)) in the presence of hydrochloric acid (HCl) to convert the nitro group to an amino group.
-
Esterification: : The final step involves esterification, where the carboxylic acid group of the benzoic acid derivative is converted to a methyl ester using methanol (CH(_3)OH) and a strong acid catalyst like sulfuric acid (H(_2)SO(_4)).
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chemical Reactions: Utilizing large reactors to carry out the aromatic substitution, amination, and esterification reactions.
Purification: Employing techniques such as recrystallization, distillation, and chromatography to purify the final product.
Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures, including spectroscopy and chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Methyl 6-amino-3-fluoro-2-methylbenzoate can undergo oxidation reactions, where the amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO(_4)).
-
Reduction: : The compound can also undergo reduction reactions, particularly the reduction of the ester group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH(_4)).
-
Substitution: : The fluorine atom on the benzene ring can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents for this include sodium methoxide (NaOCH(_3)).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).
Reducing Agents: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).
Nucleophiles: Sodium methoxide (NaOCH(_3)), ammonia (NH(_3)).
Major Products
Oxidation: Conversion to nitrobenzoate derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-amino-3-fluoro-2-methylbenzoate has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
-
Biology: : The compound is studied for its potential biological activity. It can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
-
Industry: : It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism by which Methyl 6-amino-3-fluoro-2-methylbenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the amino and fluorine groups can influence its binding affinity and specificity for molecular targets.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It can act as an agonist or antagonist at various receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Methyl 6-amino-3-fluoro-2-methylbenzoate can be compared with other similar compounds such as:
Methyl 3-amino-6-fluoro-2-methylbenzoate: Similar structure but with different positions of the amino and fluorine groups, leading to different chemical properties and reactivity.
Methyl 6-amino-2-methylbenzoate: Lacks the fluorine atom, which can significantly alter its chemical behavior and biological activity.
Methyl 6-amino-3-chloro-2-methylbenzoate:
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both an amino group and a fluorine atom on the benzene ring makes it particularly interesting for research in medicinal chemistry and material science.
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
methyl 6-amino-3-fluoro-2-methylbenzoate |
InChI |
InChI=1S/C9H10FNO2/c1-5-6(10)3-4-7(11)8(5)9(12)13-2/h3-4H,11H2,1-2H3 |
InChI Key |
FNNFNIJPXIQGMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)OC)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


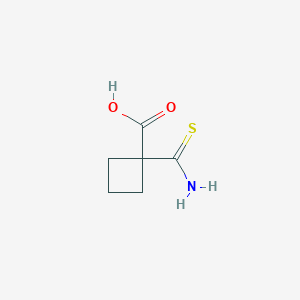
![Methyl 7-bromo-8-(1-hydroxy-1-methyl-ethyl)-2-oxo-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B12859453.png)
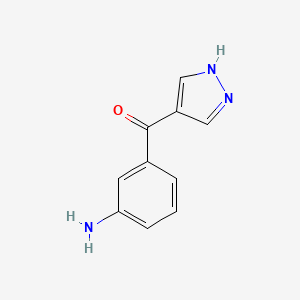
![tert-Butyl N-[(1S,4R,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B12859463.png)
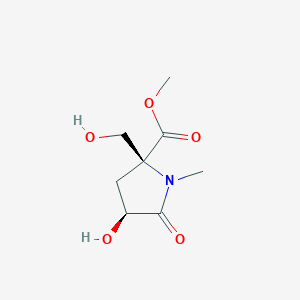
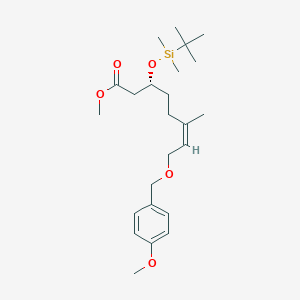
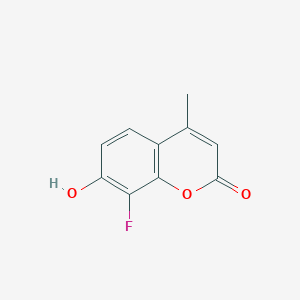
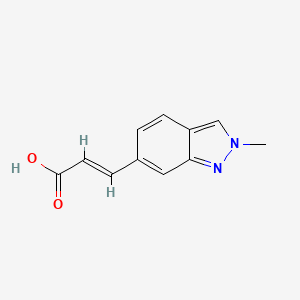
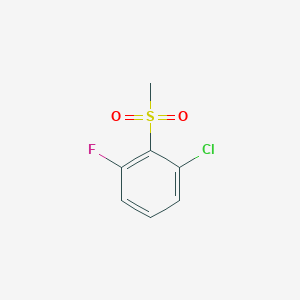
![3-Methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B12859489.png)
